4-(3-{[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol
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Overview
Description
4-{3-[(E)-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is a complex organic compound that features a benzodioxole moiety, an imidazo[1,2-a]pyridine core, and a phenol group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL typically involves multiple steps, including:
Formation of the Benzodioxole Moiety: This can be achieved through the methylenation of catechols using disubstituted halomethanes.
Construction of the Imidazo[1,2-a]pyridine Core: This step often involves the use of Pd-catalyzed C-N cross-coupling reactions.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: Halogen substitution reactions can occur on the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the imidazo[1,2-a]pyridine core would result in the corresponding reduced derivatives .
Scientific Research Applications
4-{3-[(E)-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-{3-[(E)-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is unique due to its combination of a benzodioxole moiety, an imidazo[1,2-a]pyridine core, and a phenol group, which together contribute to its potent biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H18ClN3O4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-[3-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C23H18ClN3O4/c1-2-29-18-9-14(6-7-17(18)28)22-23(27-8-4-3-5-21(27)26-22)25-12-15-10-19-20(11-16(15)24)31-13-30-19/h3-12,28H,2,13H2,1H3/b25-12+ |
InChI Key |
RVCBPTVHADRZLR-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC5=C(C=C4Cl)OCO5)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC5=C(C=C4Cl)OCO5)O |
Origin of Product |
United States |
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